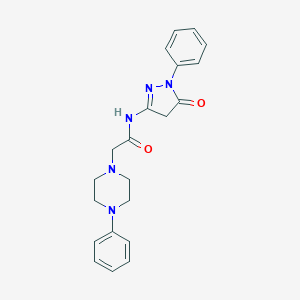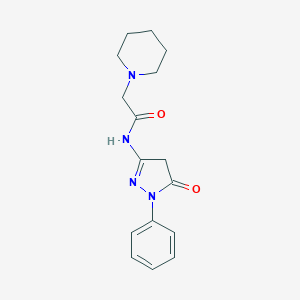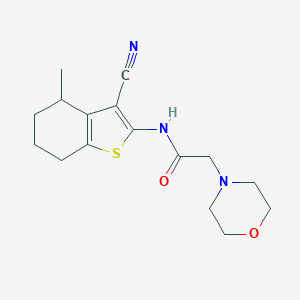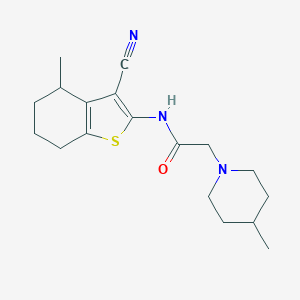![molecular formula C17H19N5O2S B276403 ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B276403.png)
ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanisms of cancer cell death and to develop new anti-cancer drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate. One direction is to study the mechanism of action of this compound in more detail to better understand how it induces apoptosis in cancer cells. Another direction is to develop new formulations of this compound that have improved solubility in water, which would make it easier to use in lab experiments. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as inflammation and pain.
Méthodes De Synthèse
Ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has been synthesized using various methods. One of the most commonly used methods involves the reaction of 4-amino-5-cyano-1,2,3-triazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of ethyl acetoacetate. This reaction leads to the formation of the intermediate compound, which is then treated with cycloheptanone and sulfur to form the final product.
Applications De Recherche Scientifique
Ethyl 5-amino-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C17H19N5O2S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H19N5O2S/c1-2-24-17(23)11-8-21-22(14(11)18)15-13-10-6-4-3-5-7-12(10)25-16(13)20-9-19-15/h8-9H,2-7,18H2,1H3 |
Clé InChI |
UDWUIWCODWVMRA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CCCCC4)SC3=NC=N2)N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CCCCC4)SC3=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)


![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B276324.png)

![ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)

![1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B276332.png)
![ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B276334.png)
![2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B276337.png)
![(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile](/img/structure/B276338.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276339.png)
![3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276343.png)
![N-methyl-N'-({[4-oxo-3-(tetrahydro-2-furanylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)urea](/img/structure/B276344.png)